Introduction: The Quinoline Scaffold and the Utility of the 2-(Dibromomethyl) Moiety
Introduction: The Quinoline Scaffold and the Utility of the 2-(Dibromomethyl) Moiety
An In-depth Technical Guide to 2-(dibromomethyl)quinoline: Synthesis, Properties, and Applications
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and the ability to engage in various molecular interactions have established it as a "privileged scaffold" in medicinal chemistry.[3][4] Derivatives of quinoline are integral to drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[1][2]
Within this important class of compounds, 2-(dibromomethyl)quinoline emerges as a highly valuable, yet specialized, synthetic intermediate. Its significance lies not in its own biological activity, but in the latent reactivity of the dibromomethyl group. This functional group serves as a masked aldehyde, providing a stable precursor that can be readily converted to the versatile quinoline-2-carboxaldehyde. This two-step access to the aldehyde unlocks a multitude of subsequent chemical transformations, making 2-(dibromomethyl)quinoline a strategic building block for researchers in drug discovery and synthetic organic chemistry.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(dibromomethyl)quinoline, offering field-proven insights for its effective use in the laboratory.
Physicochemical and Spectroscopic Properties
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 53867-81-5 | [7] |
| Molecular Formula | C₁₀H₇Br₂N | Inferred from structure |
| Molecular Weight | 300.98 g/mol | Inferred from structure |
| Appearance | White to yellow crystalline solid (Predicted) | N/A |
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (s, 1H): Singlet corresponding to the methine proton of the -CHBr₂ group. δ ~7.5-8.3 ppm (m, 6H): Complex multiplet region for the six protons on the quinoline ring system. The H8 and H4 protons are expected to be the most downfield shifted.[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~40-45 ppm: Signal for the carbon of the -CHBr₂ group. δ ~120-155 ppm: Multiple signals corresponding to the nine carbons of the quinoline aromatic system. |
| FT-IR (KBr, cm⁻¹) | ~3050 cm⁻¹: Aromatic C-H stretching. ~1600, 1570, 1490 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. ~650-750 cm⁻¹: Strong C-Br stretching vibration. |
| Mass Spec. (EI) | m/z ~301, 299, 297: Isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms. m/z ~220, 222: Fragment corresponding to the loss of one bromine radical [M-Br]⁺. m/z 141: Fragment corresponding to the loss of the CHBr₂ group.[8] |
Synthesis and Mechanistic Rationale
The most logical and established method for synthesizing 2-(dibromomethyl)quinoline is through the free-radical bromination of its readily available precursor, 2-methylquinoline (quinaldine). This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic quinoline core intact.
Causality of Experimental Design
The choice of a free-radical pathway is critical. Attempting to brominate 2-methylquinoline with elemental bromine (Br₂) under ionic conditions would likely lead to electrophilic aromatic substitution on the electron-rich benzene portion of the quinoline ring rather than the desired side-chain bromination.[9][10] Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light (hν) generate a low, steady concentration of bromine radicals. These radicals are highly selective for abstracting the weaker benzylic C-H bonds of the methyl group, initiating a chain reaction that leads to the desired product. Carbon tetrachloride (CCl₄) or acetonitrile are common solvents as they are inert to the radical conditions.
Experimental Protocol: Synthesis via Radical Bromination
-
Materials: 2-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon Tetrachloride (CCl₄).
-
Step 1 (Setup): To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylquinoline and carbon tetrachloride.
-
Step 2 (Reagent Addition): Add NBS and the radical initiator, AIBN.
-
Step 3 (Reaction): Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of mono- and di-brominated products.
-
Step 4 (Work-up): Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Step 5 (Purification): Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(dibromomethyl)quinoline.
Visualization: Radical Bromination Mechanism
Caption: Free-radical chain mechanism for the synthesis of 2-(dibromomethyl)quinoline.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-(dibromomethyl)quinoline lies in the reactivity of the geminal dibromide group, which primarily functions as a stable precursor to an aldehyde.
Hydrolysis to Quinoline-2-carboxaldehyde
The most important reaction of 2-(dibromomethyl)quinoline is its hydrolysis to form quinoline-2-carboxaldehyde.[11] This transformation unmasks the aldehyde functionality, which is a cornerstone for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The hydrolysis can be achieved under various conditions, often using a silver salt to assist in halide abstraction or under aqueous acidic or basic conditions.
Self-Validating Protocol: Hydrolysis using Silver Nitrate
-
Rationale: Silver ions (Ag⁺) have a high affinity for halide ions, precipitating as AgBr and driving the reaction forward by facilitating the formation of a carbocation intermediate, which is then attacked by water.
-
Materials: 2-(dibromomethyl)quinoline (1.0 eq), Silver Nitrate (AgNO₃, 2.2 eq), Acetone/Water solvent mixture.
-
Step 1 (Dissolution): Dissolve 2-(dibromomethyl)quinoline in a mixture of acetone and water (e.g., 4:1 v/v).
-
Step 2 (Reaction): Add an aqueous solution of silver nitrate dropwise. A precipitate of silver bromide (AgBr) will form immediately.
-
Step 3 (Completion): Stir the mixture at room temperature or with gentle heating until TLC analysis indicates full consumption of the starting material.
-
Step 4 (Work-up): Filter the reaction mixture to remove the AgBr precipitate. Remove the acetone from the filtrate under reduced pressure.
-
Step 5 (Extraction): Extract the remaining aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude quinoline-2-carboxaldehyde.[11]
-
Step 6 (Purification): Purify the product by column chromatography or recrystallization.
Other Nucleophilic Displacements
While hydrolysis is most common, the two bromine atoms can also be displaced by other nucleophiles. For example, reaction with two equivalents of a thiol (R-SH) in the presence of a base can form a thioacetal, which can serve as a protecting group for the aldehyde or be used in further synthetic manipulations.
Visualization: Synthetic Transformations
Caption: Key synthetic transformations of 2-(dibromomethyl)quinoline.
Applications in Research and Drug Development
The primary application of 2-(dibromomethyl)quinoline is as a strategic intermediate in multi-step syntheses. Its ability to be cleanly converted to quinoline-2-carboxaldehyde provides access to a vast chemical space relevant to drug discovery.
-
Access to Complex Scaffolds: Quinoline-2-carboxaldehyde is a key precursor for building more elaborate molecules. It can undergo Wittig reactions to form vinylquinolines, reductive amination to attach various amine side chains, and aldol or Henry reactions to form new C-C bonds.[12]
-
Medicinal Chemistry: Many biologically active quinolines feature complex substituents at the 2-position.[3][13] By using 2-(dibromomethyl)quinoline as a starting point, medicinal chemists can efficiently synthesize libraries of novel compounds for screening against various biological targets, including kinases, parasites, and bacteria.
-
Materials Science: The quinoline nucleus is also explored in materials science for applications in organic light-emitting diodes (OLEDs) and sensors. The aldehyde derived from 2-(dibromomethyl)quinoline can be used to construct larger conjugated systems with tailored electronic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(dibromomethyl)quinoline is not widely published, its hazards can be reliably inferred from analogous compounds like 2-(bromomethyl)quinoline and other halo-methylated aromatic compounds.[14]
-
Anticipated Hazards: The compound is expected to be a corrosive solid that can cause severe skin burns and eye damage. It is likely harmful if swallowed and may be a respiratory irritant. Halogenated organic compounds should always be handled as potentially toxic and mutagenic.
-
Handling Precautions:
-
Always handle 2-(dibromomethyl)quinoline inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for halogenated solvents; butyl or Viton gloves are recommended), and chemical safety goggles.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
References
-
Kumar, S., Bawa, S., & Gupta, H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535-20565. [Link]
-
Yar, M., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(3), 993. [Link]
-
Zhang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9635-9640. [Link]
-
Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(dibromomethyl)quinoxaline 2. [Image]. Retrieved from [Link]
- Google Patents. (2013).
-
UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
Clarkson, J., & Jones, S. A. (1993). The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Journal of the Chemical Society, Perkin Transactions 2, (8), 1549-1554. [Link]
-
ResearchGate. (2018). Application of 2,4-bis(halomethyl)quinoline: synthesis and biological activities of 2,4-bis(benzofuran-2-yl). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Shahrukh, A., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. [Link]
-
Royal Society of Chemistry. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
-
Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
PubMed. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
-
YouTube. (2020). QUINOLINE - Synthesis, Reactions and Medicinal uses. [Link]
-
National Center for Biotechnology Information. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. 5632-15-5|2-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]
- 8. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
